2-Aminoazulene-1,3-dicarbonitrile is a relatively rare organic compound with the chemical formula C₁₂H₇N₃. While not extensively studied, its synthesis has been reported in scientific literature. One study details the preparation of this compound through the reaction of 2-amino-5-nitropyridine with malononitrile in the presence of a base. PubChem, National Institutes of Health: )
2-Aminoazulene-1,3-dicarbonitrile is a heterocyclic compound characterized by its unique azulene structure, which consists of a fused bicyclic system containing both five-membered and six-membered rings. Its molecular formula is and it has a molecular weight of 211.20 g/mol. The compound features two cyano groups and an amino group, contributing to its chemical reactivity and potential biological activity. The presence of these functional groups makes it a subject of interest in organic synthesis and medicinal chemistry .
The reactivity of 2-aminoazulene-1,3-dicarbonitrile can be attributed to its functional groups. Key reactions include:
These reactions are significant for synthesizing new derivatives with enhanced properties or functionalities .
Several synthesis methods have been explored for 2-aminoazulene-1,3-dicarbonitrile:
2-Aminoazulene-1,3-dicarbonitrile has potential applications in:
Interaction studies involving 2-aminoazulene-1,3-dicarbonitrile focus on its binding affinities with biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate the mechanisms behind these interactions and their implications for drug development .
Several compounds share structural similarities with 2-aminoazulene-1,3-dicarbonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3,5-dimethylbenzonitrile | C10H12N2 | Contains dimethyl groups; different reactivity |
| 5-Amino-2,3-dicyano-1,4-naphthoquinone | C12H6N4O | Contains quinone structure; distinct biological activity |
| Diethyl 2-aminoazulene-1,3-dicarboxylate | C16H17NO4 | Contains carboxylate groups; different solubility properties |
The unique combination of an amino group and two cyano groups in 2-aminoazulene-1,3-dicarbonitrile sets it apart from these similar compounds, influencing its reactivity and potential applications in various fields .
The molecular geometry of 2-aminoazulene-1,3-dicarbonitrile presents unique structural characteristics derived from its non-benzenoid azulene framework. The compound features a bicyclic aromatic system consisting of fused five-membered and seven-membered rings, which fundamentally distinguishes it from conventional alternant aromatic hydrocarbons [1] [2].
The azulene core structure exhibits several key crystallographic features that are essential for understanding the molecular geometry. The parent azulene molecule has been extensively studied through X-ray crystallography, revealing important structural insights that apply to its derivatives. The crystal structure analysis shows that azulene crystallizes in the monoclinic space group P21/a with inherent disorder characteristics [3] [4]. This disorder arises from the non-centrosymmetric nature of the azulene molecule, which possesses a permanent dipole moment of 1.08 Debye [5] [6].
Table 1: Fundamental Crystallographic Parameters of Azulene Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [3] [4] |
| Space Group | P21/a (disordered) | [3] [4] |
| Molecular Symmetry (gas phase) | C2v | [7] [8] |
| Dipole Moment | 1.08 D | [5] [6] |
| Ring Planarity | Nearly planar (r.m.s. deviation <0.05 Å) | [9] [10] |
| Bond Length Character | Bond alternation present | [7] |
The molecular geometry of 2-aminoazulene-1,3-dicarbonitrile incorporates the fundamental structural features of azulene with additional substituents that significantly influence the electronic distribution. X-ray crystallographic studies of related azulene derivatives demonstrate that the azulene ring system maintains its essential planarity with root-mean-square deviations typically less than 0.05 Å [9] [10]. The presence of the amino group at position 2 and the nitrile groups at positions 1 and 3 creates a distinctive substitution pattern that affects both the molecular geometry and electronic properties.
The azulene framework in 2-aminoazulene-1,3-dicarbonitrile exhibits characteristic geometric parameters that reflect the non-alternant aromatic nature of the system. The bond lengths within the azulene core show alternation patterns that are distinct from benzenoid systems, with the five-membered ring displaying cyclopentadienyl anion-like characteristics and the seven-membered ring exhibiting tropylium cation-like properties [5] [6].
Crystallographic analysis of azulene derivatives reveals that the molecular geometry is significantly influenced by the electron-donating amino group and electron-withdrawing nitrile substituents. The amino group at position 2 provides electron density to the system, while the cyano groups at positions 1 and 3 act as strong electron-withdrawing groups, creating an intramolecular push-pull electronic arrangement [2].
The crystal packing of azulene derivatives is governed by the inherent dipole moment of the azulene core and the specific functional groups present. Studies of related azulene compounds demonstrate that supramolecular interactions, including π-π stacking between azulene units, play crucial roles in determining the crystal structure [9] [11]. The disordered nature of azulene in crystalline form results from the competition between dipole-dipole interactions and the tendency to minimize steric repulsion [8] [12].
In 2-aminoazulene-1,3-dicarbonitrile, the presence of both amino and nitrile functional groups introduces additional hydrogen bonding possibilities that influence the crystal packing arrangement. The amino group can act as a hydrogen bond donor, while the nitrile groups serve as hydrogen bond acceptors, potentially forming extended hydrogen-bonded networks in the crystalline state [2].
Computational studies using density functional theory provide crucial insights into the electron density distribution of 2-aminoazulene-1,3-dicarbonitrile. The electronic structure of azulene-based compounds has been extensively investigated using various DFT functionals, with B3LYP/6-31G* and higher-level calculations providing reliable descriptions of the electronic properties [13] [7].
The electron density distribution in 2-aminoazulene-1,3-dicarbonitrile is characterized by the unique electronic properties of the azulene framework combined with the influence of the substituents. DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) exhibit asymmetric distribution across the azulene core, reflecting the non-alternant nature of the system [14] [15].
The amino group at position 2 acts as a strong electron donor, increasing the electron density in the azulene system, particularly in the five-membered ring region. Conversely, the nitrile groups at positions 1 and 3 withdraw electron density from the azulene core, creating a complex electronic distribution pattern that influences the overall molecular properties [2].
Table 2: Calculated Electronic Properties of 2-Aminoazulene-1,3-dicarbonitrile
| Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | Electron-rich character | DFT B3LYP |
| LUMO Energy | Electron-deficient character | DFT B3LYP |
| Dipole Moment | Enhanced relative to azulene | DFT calculations |
| Charge Distribution | Asymmetric across rings | Population analysis |
| Bond Order Analysis | Non-uniform throughout system | Natural bond orbital analysis |
DFT calculations using various functionals have been employed to understand the electron density distribution in azulene derivatives. The B3LYP functional with 6-31G* basis sets and higher-level calculations provide reliable descriptions of the electronic structure [13] [16]. Time-dependent DFT (TD-DFT) calculations have been particularly useful for understanding the excited-state properties and electronic transitions in azulene-based compounds [16].
The electron density distribution calculated for 2-aminoazulene-1,3-dicarbonitrile shows significant polarization due to the substituent effects. The amino group enhances electron density in the five-membered ring region, while the nitrile groups create electron-deficient regions that affect the overall electronic character of the molecule [2]. This asymmetric electron distribution contributes to the unique optical and chemical properties of the compound.
Molecular orbital calculations reveal the complex electronic structure of 2-aminoazulene-1,3-dicarbonitrile. The frontier molecular orbitals show contributions from both the azulene π-system and the functional groups, with the HOMO predominantly localized on the electron-rich regions influenced by the amino group, while the LUMO shows significant contribution from the electron-deficient regions associated with the nitrile groups [17] [18].
The calculated molecular orbitals demonstrate the non-alternant character of the azulene system, with orbital coefficients showing unequal distribution between the five-membered and seven-membered rings. This asymmetric orbital distribution is responsible for the unique electronic properties that distinguish azulene derivatives from their benzenoid analogs [14] [15].
The resonance stabilization in 2-aminoazulene-1,3-dicarbonitrile arises from the combination of the azulene π-system with the electron-donating amino group and electron-withdrawing nitrile groups. This arrangement creates significant opportunities for intramolecular charge transfer processes that fundamentally influence the molecular properties [19] [20].
The azulene framework itself exhibits unique resonance characteristics due to its non-alternant structure. The system can be represented by resonance forms that include formal charge separation between the five-membered and seven-membered rings, with the five-membered ring bearing negative charge and the seven-membered ring bearing positive charge [20] [5]. This intrinsic charge separation is enhanced by the substituent pattern in 2-aminoazulene-1,3-dicarbonitrile.
The amino group at position 2 serves as an electron donor, contributing to resonance structures where additional electron density is delocalized into the azulene π-system. Simultaneously, the nitrile groups at positions 1 and 3 act as electron acceptors, stabilizing resonance forms with reduced electron density in the azulene core [2] [19]. This push-pull arrangement creates multiple resonance contributors that collectively determine the ground-state electronic structure.
Intramolecular charge transfer (ICT) phenomena in 2-aminoazulene-1,3-dicarbonitrile occur through π-conjugation pathways that connect the electron-donating amino group with the electron-withdrawing nitrile substituents via the azulene bridge. The non-alternant nature of azulene provides unique pathways for charge transfer that differ significantly from those in alternant aromatic systems [19] [21].
Table 3: Charge Transfer Characteristics in 2-Aminoazulene-1,3-dicarbonitrile
| Parameter | Description | Impact on Properties |
|---|---|---|
| Donor Group | Amino (-NH₂) at position 2 | Enhanced electron density |
| Acceptor Groups | Nitrile (-CN) at positions 1,3 | Electron density withdrawal |
| Bridge System | Non-alternant azulene | Unique charge transfer pathways |
| Charge Transfer Direction | From amino to nitrile groups | Molecular polarization |
| Resonance Stabilization | Multiple contributing structures | Ground-state stabilization |
The charge transfer processes in this compound are facilitated by the conjugated π-system of azulene, which allows for efficient electronic communication between the donor and acceptor groups. The magnitude and efficiency of charge transfer are influenced by the relative positions of the substituents and the specific electronic characteristics of the azulene framework [22] [23].
The specific positioning of functional groups in 2-aminoazulene-1,3-dicarbonitrile creates optimal conditions for intramolecular charge transfer. The amino group at position 2 is strategically located at the junction between the five-membered and seven-membered rings, allowing it to interact effectively with both ring systems. The nitrile groups at positions 1 and 3 are positioned at sites of high electrophilic reactivity in the azulene system, maximizing their electron-withdrawing influence [20].
This substitution pattern results in enhanced resonance stabilization compared to other possible arrangements. The charge transfer from the amino group to the nitrile groups occurs through pathways that involve both rings of the azulene system, creating complex electronic delocalization patterns that contribute to the overall stability and unique properties of the molecule [19] [21].
Vibrational spectroscopic analysis of 2-aminoazulene-1,3-dicarbonitrile provides detailed information about the functional groups and their interactions within the molecular framework. The infrared and Raman spectra reveal characteristic absorption patterns that reflect the unique structural features of the compound [2] [24].
The infrared spectrum of 2-aminoazulene-1,3-dicarbonitrile exhibits several key absorption bands that are characteristic of the functional groups present. The amino group displays N-H stretching vibrations typically observed around 3226 cm⁻¹, which appear as a broad absorption due to the primary amine functionality [2]. This frequency is characteristic of aromatic primary amines and confirms the presence of the amino substituent.
The nitrile groups produce one of the most distinctive features in the infrared spectrum, with C≡N stretching vibrations appearing around 2210 cm⁻¹ [2]. This absorption is particularly intense and sharp, making it a diagnostic peak for the presence of cyano functionality. The frequency of this absorption is consistent with aromatic nitriles and indicates that the cyano groups are conjugated with the azulene π-system.
Table 4: Infrared Spectroscopic Data for 2-Aminoazulene-1,3-dicarbonitrile
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3226 | Medium-Strong | N-H stretching | Primary amine |
| 2210 | Strong | C≡N stretching | Nitrile groups |
| 1666 | Medium | C=C aromatic | Azulene framework |
| 1620-1580 | Variable | N-H bending | Amino group |
| 1500-1400 | Medium | Ring vibrations | Azulene core |
Raman spectroscopy provides complementary information to infrared spectroscopy and is particularly valuable for analyzing the azulene ring system vibrations. The Raman spectrum of azulene derivatives typically shows strong bands associated with the aromatic ring breathing modes and C=C stretching vibrations that are characteristic of the non-alternant aromatic system [25] [26].
The nitrile groups in 2-aminoazulene-1,3-dicarbonitrile produce characteristic Raman signals that complement the infrared observations. The C≡N stretching mode appears as a medium-intensity band in the Raman spectrum, with frequencies consistent with the infrared measurements. The symmetric nature of the two nitrile groups may result in Raman activity due to the overall molecular symmetry considerations [27] [24].
The vibrational modes in 2-aminoazulene-1,3-dicarbonitrile exhibit coupling between different functional groups due to the conjugated nature of the system. The azulene ring vibrations are coupled with the substituent modes, leading to mixed character in many of the observed bands [27]. This coupling is particularly evident in the mid-infrared region where aromatic C=C stretching modes overlap with ring deformation vibrations.
The amino group vibrations show characteristic patterns that include both stretching and bending modes. The N-H stretching vibrations appear in the high-frequency region around 3226 cm⁻¹, while the N-H bending modes contribute to absorptions in the 1620-1580 cm⁻¹ region [2]. These modes may show coupling with the azulene ring vibrations due to the conjugated nature of the system.
Vibrational spectroscopy provides evidence for intermolecular interactions in the solid state of 2-aminoazulene-1,3-dicarbonitrile. The amino group can participate in hydrogen bonding interactions, which may be detected through shifts in the N-H stretching frequencies. The nitrile groups can act as hydrogen bond acceptors, potentially forming networks of hydrogen-bonded molecules in the crystalline state [2].
The frequency and bandwidth of the N-H stretching vibrations can provide information about the strength and nature of hydrogen bonding interactions. Broadening and frequency shifts of these bands compared to isolated molecule calculations indicate the presence of intermolecular interactions that affect the vibrational properties of the compound [28] [24].